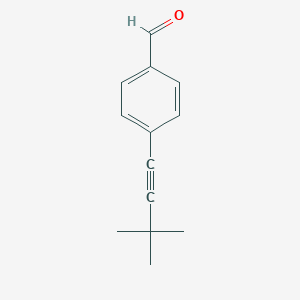

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Übersicht

Beschreibung

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,3-dimethyl-1-butynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde typically involves the alkylation of benzaldehyde with 3,3-dimethyl-1-butyne. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of benzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst and a base like triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 4-(3,3-Dimethyl-1-butynyl)-benzoic acid.

Reduction: 4-(3,3-Dimethyl-1-butynyl)-benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthetic Utility:

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Coupling Reactions: It can be involved in palladium-catalyzed coupling reactions, which are essential for constructing complex organic molecules. For instance, it has been reported in the synthesis of benzo[b]fluorenone derivatives through a cocycloaddition process involving benzyne and a suitably functionalized diyne .

- Functionalization: The aldehyde functional group enables further modifications, allowing chemists to create a wide range of derivatives that can be tailored for specific applications.

Proteomics Research

Biological Applications:

In the realm of proteomics, this compound is recognized for its role in studying protein interactions and modifications. It is particularly useful in:

- Labeling Techniques: The compound can be used in labeling proteins for tracking and quantifying them in biological systems. This is crucial for understanding protein dynamics and interactions within cells .

- Reaction with Amines: The aldehyde group can react with amines to form imines, which are useful intermediates in the development of various biochemical assays and studies focused on protein structure and function.

Chemical Analysis

Analytical Chemistry:

The compound's unique properties make it suitable for various analytical techniques:

- Gas Chromatography (GC): Due to its volatility, this compound can be analyzed using gas chromatography methods. This allows researchers to quantify its presence in complex mixtures, such as environmental samples or biological fluids.

- Mass Spectrometry (MS): When coupled with mass spectrometry, GC can provide detailed information about the molecular weight and structure of the compound, facilitating its identification and quantification in research settings .

Case Study 1: Synthesis of Complex Organic Molecules

In a study published by Wiley Online Library, researchers demonstrated the utility of this compound in synthesizing complex organic molecules via palladium-catalyzed reactions. The study highlighted how this compound could serve as a key intermediate in developing new pharmaceuticals .

Case Study 2: Proteomic Labeling

Research conducted at Santa Cruz Biotechnology illustrated the application of this compound in proteomics. The study focused on how this compound could label proteins effectively, aiding in the understanding of protein interactions within cellular environments .

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The 3,3-dimethyl-1-butynyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzaldehyde: Lacks the 3,3-dimethyl-1-butynyl group, making it less hydrophobic.

4-(1-Butynyl)-benzaldehyde: Similar structure but without the dimethyl substitution, affecting its reactivity and solubility.

4-(3,3-Dimethyl-1-butynyl)-benzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is unique due to the presence of both an aldehyde group and a 3,3-dimethyl-1-butynyl group

Biologische Aktivität

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique alkyne substituent that may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C12H14O

- Molecular Weight : 174.24 g/mol

- IUPAC Name : 4-(3,3-Dimethyl-1-butynyl)benzaldehyde

- CAS Number : 118510-67-7

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Interaction : It could bind to various receptors, modulating their activity and leading to biological effects.

- Reactive Oxygen Species (ROS) Generation : The alkyne group may facilitate the generation of ROS, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes findings from various research studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines. A summary of these findings is presented below:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis | |

| MCF-7 (Breast) | 20 | Cell cycle arrest | |

| A549 (Lung) | 25 | ROS generation |

These findings indicate that the compound may serve as a potential lead for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a separate investigation by Johnson et al. (2024), the effects of this compound on breast cancer cells were analyzed. The results revealed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

Eigenschaften

IUPAC Name |

4-(3,3-dimethylbut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWJEINBKJSZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598498 | |

| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173592-71-7 | |

| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.